

# An In-depth Technical Guide to 14-Deoxyposterone: Physical and Chemical Properties

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## Compound of Interest

Compound Name: 14-Deoxyposterone

Cat. No.: B1197410

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## Abstract

**14-Deoxyposterone** is a steroid molecule of interest within the scientific community, particularly in the fields of endocrinology and pharmacology. As a derivative of poststerone, it is a subject of research for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **14-Deoxyposterone**, alongside detailed, generalized experimental protocols for its analysis. This document is intended to serve as a foundational resource for researchers engaged in the study of this and related steroid compounds.

## Chemical Identity and Physical Properties

**14-Deoxyposterone** is a C21 steroid, structurally related to poststerone. The removal of the hydroxyl group at the C-14 position distinguishes it from its parent compound. While extensive experimental data for **14-Deoxyposterone** is not widely published, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of **14-Deoxyposterone**

Property	Value	Source
IUPAC Name	(2S,3R,5R,9R,10R,13S,17S)-1 7-acetyl-10,13-dimethyl- 2,3,4,5,9,11,12,15,16,17- decahydro-1H- cyclopenta[a]phenanthrene- 2,3-diol	Inferred from structure
CAS Number	1360460-98-5	[Vendor Information]
Molecular Formula	C <sub>21</sub> H <sub>30</sub> O <sub>4</sub>	[1]
Molecular Weight	346.46 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Expected to be soluble in organic solvents such as ethanol, methanol, acetone, and acetonitrile. Limited solubility in water.	General steroid properties

## Chemical Structure

The chemical structure of **14-Deoxypoststerone** is presented below in a 2D format.



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Caption: 2D Chemical Structure of **14-Deoxypoststerone**.

## Spectroscopic Data (Theoretical)

While experimental spectra for **14-Deoxypoststerone** are not readily available in public databases, theoretical data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **14-Deoxypoststerone**

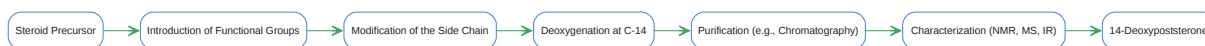
Technique	Predicted Peaks/Signals
$^1\text{H}$ NMR	Signals corresponding to methyl protons (C18, C19, C21), methylene and methine protons of the steroid backbone, and protons adjacent to hydroxyl and carbonyl groups.
$^{13}\text{C}$ NMR	Signals for the carbonyl carbon (C20), carbons of the steroid rings, and methyl carbons (C18, C19, C21). The absence of a signal for a carbon attached to a hydroxyl group at C-14 would be a key feature.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (from the hydroxyl groups), C-H stretching (from the aliphatic backbone), and a strong C=O stretching (from the acetyl group).
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight (346.46). Fragmentation patterns would be indicative of the steroid ring structure and the loss of the acetyl group.

## Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and analysis of steroid compounds like **14-Deoxypoststerone**. These are intended as a guide and would require optimization for this specific molecule.

## Synthesis of Poststerone Analogues

A general workflow for the synthesis of a poststerone analogue such as **14-Deoxypoststerone** would typically involve a multi-step chemical synthesis starting from a commercially available steroid precursor.



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Caption: Generalized workflow for the synthesis of **14-Deoxypoststerone**.

A potential synthetic route could involve the selective deoxygenation of a 14-hydroxy steroid precursor. This might be achieved through methods such as Barton-McCombie deoxygenation or by conversion of the hydroxyl group to a good leaving group followed by reductive cleavage.

## Purification of Steroid Compounds

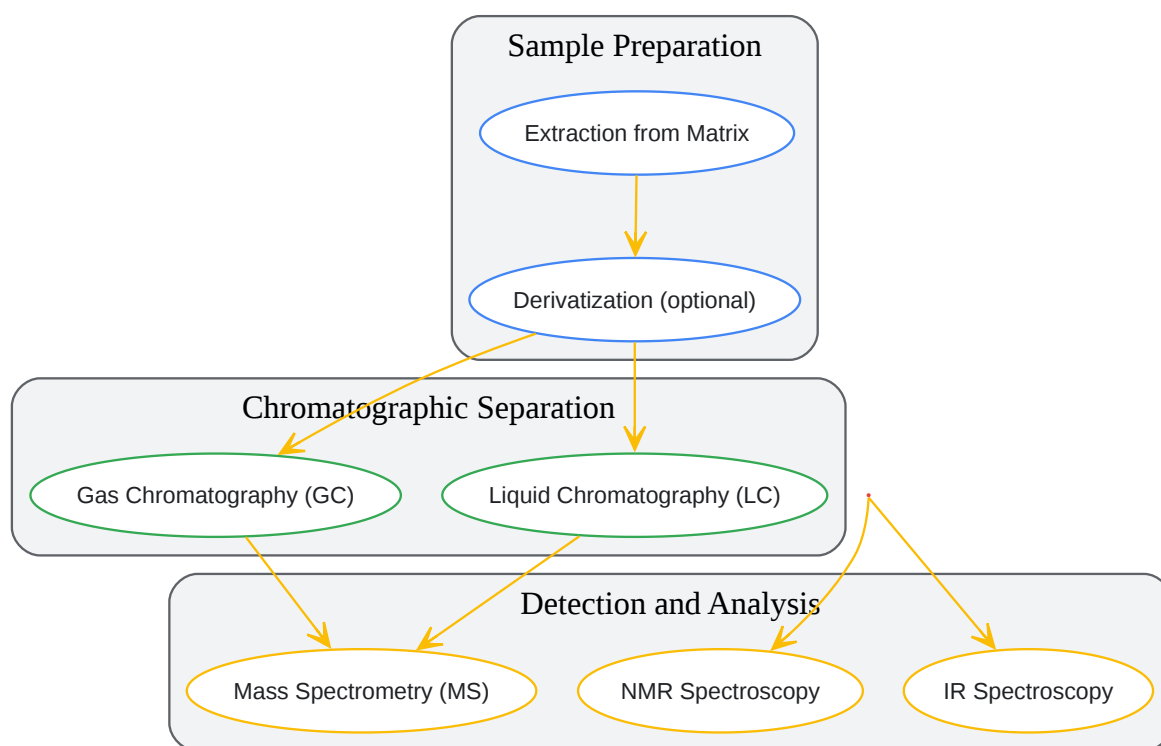
Purification of steroid compounds like **14-Deoxypoststerone** is crucial to remove impurities and by-products from the synthesis. Chromatographic techniques are most commonly employed.

Table 3: Common Purification Techniques for Steroids

Technique	Description
Column Chromatography	A versatile method using a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC)	A high-resolution technique that can be used for both analytical and preparative purposes. Reversed-phase HPLC with a C18 column is often effective for steroids.
Thin-Layer Chromatography (TLC)	A quick and inexpensive method for monitoring reaction progress and assessing purity.

## Analytical Methods for Steroid Analysis

A variety of analytical techniques can be used for the identification and quantification of **14-Deoxypoststerone**.



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Caption: Common analytical workflow for steroid analysis.

**Gas Chromatography-Mass Spectrometry (GC-MS):** This is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids often require derivatization to increase their volatility prior to GC-MS analysis.

**Liquid Chromatography-Mass Spectrometry (LC-MS):** LC-MS is well-suited for the analysis of less volatile and thermally labile compounds like steroids without the need for derivatization.

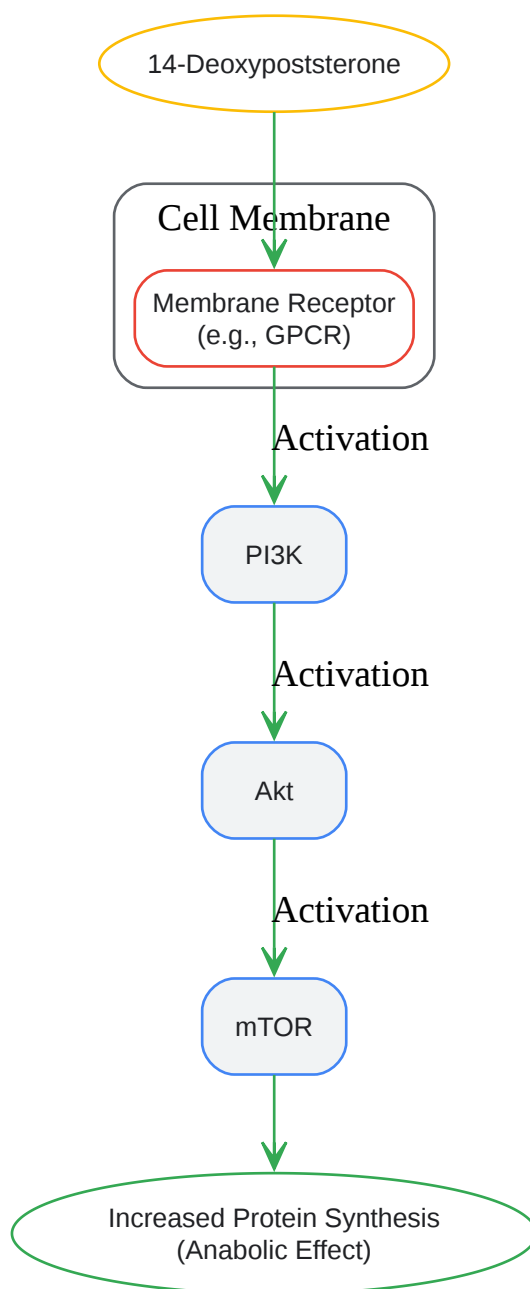
**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for the structural elucidation of steroid molecules.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule.

## Biological Activity and Signaling Pathways (Hypothesized)

The biological activity of **14-Deoxypoststerone** has not been extensively characterized. However, based on its structural similarity to poststerone, which is a metabolite of the phytoecdysteroid 20-hydroxyecdysone, it is hypothesized to possess anabolic properties.<sup>[2]</sup> 20-hydroxyecdysone is known to exert its effects through various signaling pathways, and it is plausible that **14-Deoxypoststerone** could act through similar mechanisms.

A potential signaling pathway for the anabolic effects of **14-Deoxypoststerone** could involve the activation of protein kinase B (Akt), a key regulator of cell growth and protein synthesis.



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Caption: Hypothesized signaling pathway for **14-Deoxypoststerone**.

This proposed pathway suggests that **14-Deoxypoststerone** may bind to a cell surface receptor, leading to the activation of the PI3K/Akt/mTOR signaling cascade, which is a central pathway in regulating muscle protein synthesis and hypertrophy. Further experimental validation is required to confirm this hypothesis.



## Conclusion

**14-Deoxypoststerone** remains a molecule with underexplored potential. This technical guide has consolidated the available information on its physical and chemical properties and provided a framework of generalized experimental protocols for its study. The presented theoretical data and hypothesized biological activities are intended to stimulate further research into this and related steroid compounds. As more data becomes available, a more complete understanding of the properties and functions of **14-Deoxypoststerone** will emerge, potentially leading to new applications in pharmacology and drug development.

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## References

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